molecular formula C6H3BrN2S B13011814 5-Bromo-4-mercaptonicotinonitrile

5-Bromo-4-mercaptonicotinonitrile

Katalognummer: B13011814
Molekulargewicht: 215.07 g/mol
InChI-Schlüssel: UHNTYDJSROINRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-mercaptonicotinonitrile is an organic compound with the molecular formula C6H3BrN2S It is a derivative of nicotinonitrile, featuring a bromine atom at the 5-position and a mercapto (thiol) group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-mercaptonicotinonitrile typically involves the bromination of 4-mercaptonicotinonitrile. One common method is the nucleophilic substitution reaction, where a bromine source, such as N-bromosuccinimide (NBS), is used to introduce the bromine atom at the desired position. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-mercaptonicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted nicotinonitriles.

    Oxidation: Sulfonic acids or disulfides.

    Reduction: Amines.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-mercaptonicotinonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-4-mercaptonicotinonitrile involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The bromine and mercapto groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-4-thiouracil: A uracil derivative with similar bromine and thiol functionalities.

    5-Bromo-2-aryl benzimidazoles: Compounds with bromine substitution at the 5-position and various aryl groups.

Uniqueness

5-Bromo-4-mercaptonicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile scaffold, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and mercapto groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Eigenschaften

Molekularformel

C6H3BrN2S

Molekulargewicht

215.07 g/mol

IUPAC-Name

5-bromo-4-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3BrN2S/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10)

InChI-Schlüssel

UHNTYDJSROINRR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=S)C(=CN1)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.